

Furaltadone hydrochloride CAS number and molecular structure

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Compound of Interest

Compound Name: Furaltadone hydrochloride

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Furaltadone Hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Furaltadone hydrochloride**, a synthetic nitrofuran antibacterial agent. The document details its chemical identity, molecular structure, and key physicochemical and biological properties, with a focus on its mechanism of action. Experimental protocols and quantitative data are presented to support its potential applications in research and drug development.

Chemical and Physical Data

Furaltadone hydrochloride is a well-characterized compound with established chemical and physical properties.

Table 1: Chemical Identification of Furaltadone Hydrochloride



Identifier	Value
CAS Number	3759-92-0[1][2][3][4][5]
Molecular Formula	C13H17CIN4O6[1][2][3]
Molecular Weight	360.75 g/mol [1][3][4][5]
IUPAC Name	5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride[3]
Synonyms	Altafur hydrochloride, Medifuran, Unifur, Valsyn, NF-902 hydrochloride, NF-269, NSC 53270[1][3]
InChI Key	PPSVFZXMDMUIGB-FJUODKGNSA-N[6]
SMILES	C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)INVALID-LINK[O-].CI[3]

Table 2: Physicochemical Properties of Furaltadone Hydrochloride

Property	Value
Appearance	Yellow, crystalline, odorless powder (monohydrate); White, crystalline, odorless powder (anhydrous)[7]
Melting Point	Approximately 240°C (with decomposition)[7]
Solubility	Water: ≥ 25 mg/mL, DMSO: 16.67 mg/mL (ultrasonic)[2]
рКа	6.35[8]
logP	0.8[8]

Molecular Structure

The molecular structure of **Furaltadone hydrochloride** comprises a nitrofuran ring linked to an oxazolidinone core, which in turn is substituted with a morpholinomethyl group. The



hydrochloride salt enhances its solubility in aqueous media.

Biological Activity and Mechanism of Action

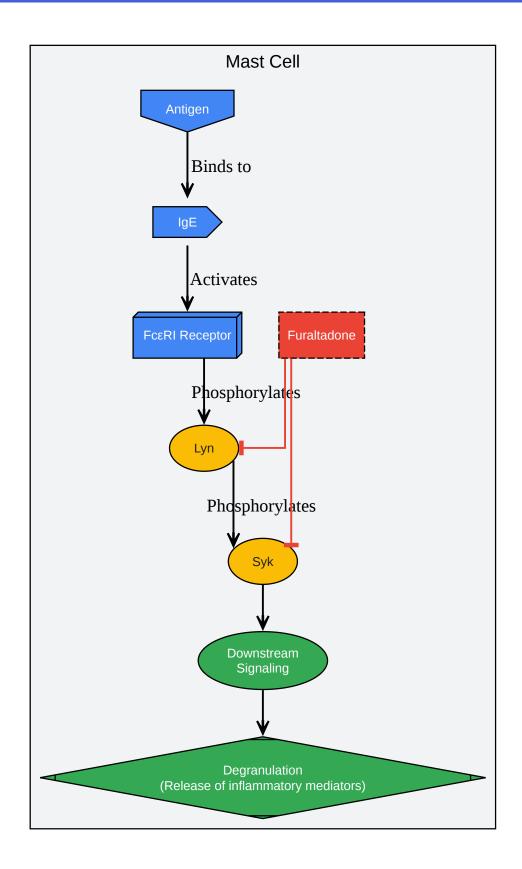
Furaltadone hydrochloride is recognized for its potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including species of Salmonella, Escherichia, Proteus, Streptococcus, and Staphylococcus.[7] Its primary mechanism of action is believed to involve the inhibition of bacterial protein synthesis.[9]

Recent studies have also unveiled its role in modulating immune responses. Specifically, Furaltadone has demonstrated inhibitory effects on allergic reactions.[2] It has been shown to suppress antigen-induced degranulation in mast cells by targeting the Lyn/Syk signaling pathway.[2]

Signaling Pathway Inhibition

Furaltadone interferes with the activation of mast cells, which are key players in allergic and inflammatory responses. The binding of an antigen to IgE antibodies on the mast cell surface typically triggers a signaling cascade initiated by the Src family kinase Lyn and spleen tyrosine kinase (Syk). This cascade ultimately leads to the release of inflammatory mediators. Furaltadone has been shown to inhibit the phosphorylation of key proteins in this pathway, thereby suppressing mast cell activation.[2]





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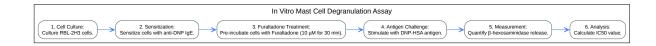
Caption: Furaltadone's inhibition of the Lyn/Syk signaling pathway in mast cells.



Experimental ProtocolsIn Vitro Inhibition of Mast Cell Degranulation

This protocol outlines the methodology to assess the inhibitory effect of Furaltadone on antigen-induced degranulation in rat basophilic leukemia (RBL-2H3) cells.

Experimental Workflow:



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Caption: Workflow for assessing mast cell degranulation inhibition.

Detailed Steps:

- Cell Culture: RBL-2H3 cells are cultured in Eagle's minimum essential medium supplemented with 10% fetal bovine serum.
- Sensitization: Cells are seeded in 24-well plates and sensitized overnight with 50 ng/mL of anti-dinitrophenyl (DNP) IgE.
- Furaltadone Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of Furaltadone (e.g., 0.1 to 30 μM) for 30 minutes at 37°C. A vehicle control (e.g., DMSO) is also included.
- Antigen Challenge: Degranulation is induced by challenging the cells with 100 ng/mL of DNP-human serum albumin (HSA) for 30 minutes at 37°C.
- Measurement of Degranulation: The extent of degranulation is determined by measuring the activity of β-hexosaminidase released into the supernatant. This is typically done by



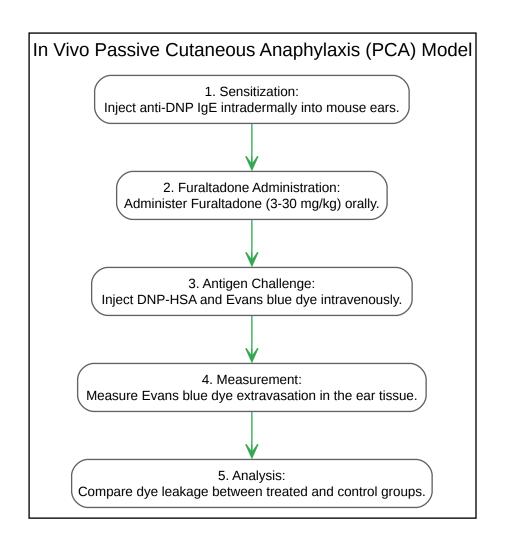
incubating the supernatant with a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide and measuring the absorbance at 405 nm.

Data Analysis: The percentage of inhibition is calculated relative to the control group. The IC₅₀ value, the concentration of Furaltadone that causes 50% inhibition of degranulation, is determined from the dose-response curve. Furaltadone has an IC₅₀ of approximately 3.9 μM in this assay.[2]

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

This protocol describes the induction of an IgE-mediated PCA reaction in mice to evaluate the in vivo anti-allergic activity of Furaltadone.

Experimental Workflow:





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Caption: Workflow for the in vivo passive cutaneous anaphylaxis model.

Detailed Steps:

- Animal Model: BALB/c mice are typically used for this model.
- Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE into one ear. The contralateral ear receives a saline injection as a control.
- Furaltadone Administration: After a period of sensitization (e.g., 24 hours), Furaltadone is administered orally at various doses (e.g., 3, 10, and 30 mg/kg). A control group receives the vehicle.
- Antigen Challenge: One hour after Furaltadone administration, the mice are challenged by an intravenous injection of DNP-HSA mixed with Evans blue dye.
- Measurement of Vascular Permeability: After a set time (e.g., 30 minutes), the mice are
 euthanized, and the ears are collected. The Evans blue dye that has extravasated into the
 ear tissue, indicating an allergic reaction, is extracted using a solvent like formamide. The
 amount of dye is quantified by measuring the absorbance at a specific wavelength (e.g., 620
 nm).
- Data Analysis: The extent of the allergic reaction is proportional to the amount of dye leakage. The inhibitory effect of Furaltadone is determined by comparing the dye extravasation in the treated groups to the control group. Furaltadone has been shown to reduce the allergic response in this model.[2]

Conclusion

Furaltadone hydrochloride is a multifaceted compound with significant potential beyond its established antibacterial properties. Its ability to modulate mast cell-mediated allergic responses by inhibiting the Lyn/Syk signaling pathway opens new avenues for research into its use as an anti-inflammatory or anti-allergic agent. The detailed chemical data and experimental protocols provided in this guide serve as a valuable resource for scientists and researchers in the fields of pharmacology, immunology, and drug discovery. Further investigation into the



broader immunomodulatory effects and the specific molecular interactions of Furaltadone is warranted to fully elucidate its therapeutic potential.

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